tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZNAQWIOWKSR-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(=O)C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC(=O)[C@@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130658-14-9 | |
| Record name | 4-Oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate typically involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride under mild conditions, resulting in the formation of N-substituted pyrroles . Another method involves the use of palladium(II)-catalyzed cascade reactions of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids, which provides substituted pyrroles via C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for condensation reactions, palladium(II) catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrroles.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a bioactive molecule in biological research. Its interactions with various biological targets can provide insights into its potential therapeutic effects. Research indicates that it may modulate specific biochemical pathways and cellular processes.
Case Studies
- Antitumor Activity : Preliminary studies have suggested that derivatives of this compound exhibit antitumor properties by inhibiting cancer cell proliferation.
- Neuroprotective Effects : Investigations into its neuroprotective effects have indicated potential applications in treating neurodegenerative diseases.
Chemical Biology
In chemical biology, this compound is being explored for its ability to act as a molecular probe. Its unique structure allows it to interact selectively with certain proteins or enzymes, making it useful for studying biological mechanisms at the molecular level.
Synthetic Intermediates
Due to its structural characteristics, tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives can be modified to enhance their biological activity or to create new compounds with desired properties.
Mechanism of Action
The mechanism of action of tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and cellular processes, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
- CAS Number: Not explicitly listed in evidence, but structurally related compounds in the cyclopenta[c]pyrrole family include CAS 913575-10-7 (hydroxy variant, ) and CAS 146231-54-1 (cis-5-oxo analog, ).
- Molecular Formula: Likely C₁₂H₁₇NO₃ (based on analogs like C₁₂H₁₉NO₃ in ).
- Molecular Weight : ~225–227 g/mol (similar to analogs in and ).
Structural Features :
- A bicyclic system combining a cyclopentane ring fused to a pyrrolidine ring, with a ketone (4-oxo) group and a tert-butyl carbamate protecting group.
- The stereochemistry (3aS,6aR) is critical for its biological and synthetic relevance, as seen in intermediates for retinoid-binding protein (RBP4) antagonists () and asymmetric catalysis ().
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclopenta[c]pyrrole Derivatives
*Estimated based on analogs.
Key Findings from Comparative Analysis
Stereochemical Sensitivity :
- The (3aS,6aR) configuration in the target compound is essential for its role in asymmetric synthesis (). Substitutions altering ring fusion (e.g., cyclopenta[b] vs. [c]) or stereochemistry (e.g., cis-5-oxo in ) significantly impact reactivity and biological activity.
Functional Group Influence: Ketone Position: The 4-oxo group in the target compound vs. Hydroxy vs. Oxo: The 4-hydroxy variant (CAS 913575-10-7) introduces polarity, enhancing water solubility but requiring protection during synthesis ().
Synthetic Utility :
- The tert-butyl carbamate group is a common protecting group for amines, enabling selective deprotection (e.g., TFA in ). Analogs with benzyl or tosyl groups () show divergent stability under acidic/basic conditions.
- Diastereoselective methods (e.g., Ag₂CO₃-mediated cycloadditions in ) highlight the compound's role in forming complex heterocycles.
Commercial and Industrial Relevance :
- Industrial-scale pricing () reflects demand for cyclopenta[c]pyrrole derivatives in drug discovery. Safety protocols for analogs like CAS 146231-54-1 emphasize handling hazards (oral toxicity, skin irritation) ().
Biological Activity
tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate is a complex organic compound belonging to the pyrrole class of heterocyclic aromatic compounds. Its unique stereochemistry and functional groups contribute to its distinct biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H19NO3
- CAS Number : 1701484-85-6
- Molecular Weight : 225.29 g/mol
The compound's structure includes a cyclopentane ring fused with a pyrrole unit and a carboxylate group, which influences its reactivity and biological interactions.
The biological activity of this compound involves interactions with specific molecular targets within cells. These interactions can modulate various biochemical pathways and cellular processes. The exact molecular targets remain under investigation but are believed to include enzymes and receptors involved in metabolic regulation and cell signaling .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
- Anticancer Potential : There is emerging evidence indicating that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction.
- Neuroprotective Effects : Some studies have suggested potential neuroprotective effects that could be beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against neuronal cell death |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of tert-butyl (3aS,6aR)-4-oxo demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that tert-butyl (3aS,6aR)-4-oxo induces apoptosis through the activation of caspase pathways. This suggests its potential as a lead compound in anticancer drug development .
Case Study 3: Neuroprotective Properties
Research focusing on neuroprotection indicated that this compound could mitigate oxidative stress in neuronal cells. This effect was attributed to its ability to enhance antioxidant enzyme activity .
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl (3aS,6aR)-4-oxo-hexahydrocyclopenta[c]pyrrole-2-carboxylate?
The synthesis typically involves:
- Protection/deprotection steps : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amine functionalities during cyclization. For example, trifluoroacetic acid (TFA) is employed for Boc deprotection under mild conditions (0–20°C in CH₂Cl₂) to avoid side reactions .
- Cyclization : Intramolecular cyclization of intermediates to form the bicyclic pyrrolidine scaffold. Solvent choice (e.g., dichloromethane) and catalysts like DMAP (4-dimethylaminopyridine) improve reaction efficiency .
- Stereochemical control : Chiral starting materials or resolution techniques (e.g., chiral HPLC) ensure the desired (3aS,6aR) configuration .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, downfield carbonyl signals (~170–175 ppm) verify the oxo group .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 212.289 g/mol for the core structure) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles, torsion angles, and hydrogen-bonding networks .
Q. What safety protocols are critical during experimental handling?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as a skin irritant and eye hazard) .
- Ventilation : Use fume hoods when handling volatile reagents (e.g., TFA) to avoid inhalation risks .
- First aid : Immediate rinsing with water for 15+ minutes after eye/skin contact, followed by medical consultation .
Advanced Research Questions
Q. How are stereochemical challenges addressed in synthesizing the bicyclic structure?
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (3aR,6aS)-configured intermediates) to direct cyclization stereochemistry .
- Computational modeling : Density Functional Theory (DFT) predicts transition states to optimize reaction pathways and minimize diastereomer formation .
- Dynamic kinetic resolution : Catalytic systems (e.g., palladium complexes) enable selective formation of the (3aS,6aR) isomer via reductive cyclization .
Q. What crystallographic techniques resolve conformational flexibility in the bicyclic core?
- High-resolution X-ray diffraction : Single-crystal analysis at 100 K with SHELXL refines anisotropic displacement parameters, revealing puckering in the cyclopentane and pyrrolidine rings .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilizing the solid-state conformation .
Q. How can reaction yields be optimized in multi-step syntheses?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps .
- Catalyst screening : Triethylamine or DMAP accelerates acylation reactions, reducing reaction times from hours to minutes .
- Purification strategies : Flash chromatography (silica gel, hexane/EtOAc gradients) isolates intermediates with >95% purity, confirmed by HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
